![molecular formula C16H20N6O3 B2613545 1-(2H-1,3-benzodioxol-5-yl)-3-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea CAS No. 921151-05-5](/img/structure/B2613545.png)
1-(2H-1,3-benzodioxol-5-yl)-3-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2H-1,3-benzodioxol-5-yl)-3-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea is a synthetic organic compound that features a benzodioxole ring, a tetrazole ring, and a urea linkage. Compounds with such structures are often explored for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition of azides with nitriles.
Coupling Reactions: The benzodioxole and tetrazole intermediates are then coupled using appropriate linkers and reagents to form the final urea compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2H-1,3-benzodioxol-5-yl)-3-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized under strong oxidizing conditions.
Reduction: The urea linkage can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Exploration as a drug candidate for various therapeutic targets.
Industry: Use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The benzodioxole and tetrazole rings could play a role in these interactions by fitting into specific binding pockets or forming hydrogen bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2H-1,3-benzodioxol-5-yl)-3-(methyl)urea: Lacks the tetrazole ring, potentially altering its biological activity.
1-(2H-1,3-benzodioxol-5-yl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea: Contains a phenyl group instead of a cyclohexyl group, which might affect its binding properties and solubility.
Uniqueness
1-(2H-1,3-benzodioxol-5-yl)-3-[(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea is unique due to the combination of its benzodioxole and tetrazole rings, along with the cyclohexyl group. This unique structure could confer specific biological activities and properties not seen in similar compounds.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(1-cyclohexyltetrazol-5-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O3/c23-16(18-11-6-7-13-14(8-11)25-10-24-13)17-9-15-19-20-21-22(15)12-4-2-1-3-5-12/h6-8,12H,1-5,9-10H2,(H2,17,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRQCBZFUJLLTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CNC(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(CYANOMETHYL)SULFANYL]-4-OXO-3-[(OXOLAN-2-YL)METHYL]-N-PROPYL-3,4-DIHYDROQUINAZOLINE-7-CARBOXAMIDE](/img/structure/B2613462.png)
![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2613466.png)
![8-(2-Ethoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2613468.png)

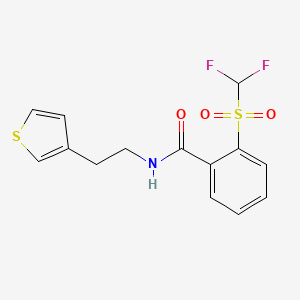
![2-Spiro[2.4]heptan-7-ylacetic acid](/img/structure/B2613474.png)
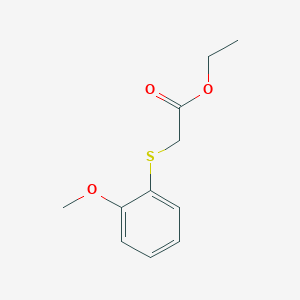
![2-[[5-(3-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid](/img/structure/B2613476.png)
![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1,4-benzodioxine-7-carboxylic acid](/img/structure/B2613477.png)
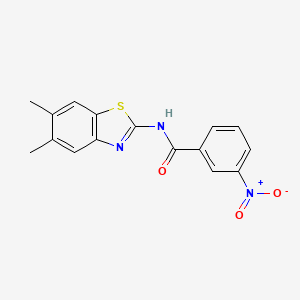
![[2-(Trifluoromethyl)pyridin-3-yl]methanesulfonyl chloride](/img/structure/B2613479.png)
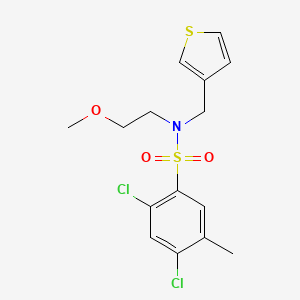
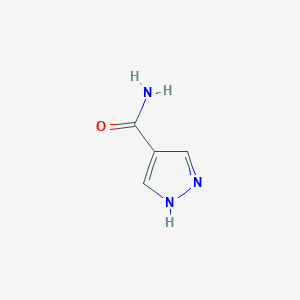
![1-(4-chlorophenyl)-N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2613485.png)
